molecular formula C31H31N5O6S B2860367 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1219391-06-6

3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No.: B2860367
CAS No.: 1219391-06-6
M. Wt: 601.68
InChI Key: HBVATLOSJHANLQ-UHFFFAOYSA-N
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Description

This compound is a complex imidazo[1,2-c]quinazoline derivative featuring a sulfanyl-linked carbamoyl group at position 5 and an N-(2-methoxyphenyl)methylpropanamide substituent at position 2 (Figure 1). The core structure includes a fused imidazole-quinazoline system, which is associated with diverse pharmacological activities, such as kinase inhibition and anticancer effects .

Properties

IUPAC Name

3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O6S/c1-40-20-12-14-26(42-3)24(16-20)33-28(38)18-43-31-35-22-10-6-5-9-21(22)29-34-23(30(39)36(29)31)13-15-27(37)32-17-19-8-4-7-11-25(19)41-2/h4-12,14,16,23H,13,15,17-18H2,1-3H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVATLOSJHANLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide (CAS Number: 1219391-06-6) is a novel synthetic derivative belonging to the class of imidazoquinazolines. This compound exhibits potential biological activities that warrant detailed investigation. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C31H31N5O6SC_{31}H_{31}N_{5}O_{6}S with a molecular weight of 601.7 g/mol. The structure features a complex arrangement including an imidazoquinazoline core and various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC31H31N5O6SC_{31}H_{31}N_{5}O_{6}S
Molecular Weight601.7 g/mol
CAS Number1219391-06-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the imidazoquinazoline framework followed by the introduction of the sulfanyl and carbamoyl groups. The final product can be purified using standard chromatographic techniques.

Biological Activity

Recent studies have indicated that derivatives of imidazoquinazolines possess significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific enzymes involved in tumor growth and proliferation. It may also induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels.
  • Cell Line Studies : In vitro studies have shown that related compounds exhibit potent cytotoxicity against various cancer cell lines:
    • MCF-7 (breast cancer) : Compounds demonstrated up to 95% inhibition at certain concentrations.
    • A549 (lung cancer) : Significant growth inhibition was also noted.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating substantial antibacterial potential.
MicroorganismMIC (mg/L)
Staphylococcus aureus50
Escherichia coli25
Klebsiella pneumonia30

Case Studies

A notable study involved testing the compound against various cancer cell lines, revealing that it not only inhibited cell growth but also affected cellular pathways related to oxidative stress. The results suggested a dual mechanism involving direct cytotoxicity and modulation of antioxidant defenses.

Study Highlights:

  • Cell Lines Tested : MCF-7, A549, HeLa
  • Findings : Induction of apoptosis correlated with increased ROS levels and decreased antioxidant enzyme activity.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural homology with imidazo- and triazoloquinazoline derivatives. Key analogs include:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity
Target Compound Imidazo[1,2-c]quinazoline 2,5-Dimethoxyphenylcarbamoylmethyl sulfanyl; N-(2-methoxyphenyl)methyl ~600 (estimated) Hypothesized anticancer
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Imidazo[1,2-c]quinazoline 3,4-Dimethoxyphenylethylamino; N-(2-furylmethyl) 619.72 Undisclosed
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one Triazolo[4,3-c]quinazoline Cinnamoyl; Methyl 331.35 Anticancer (preclinical)
3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide Sulfonamide 5-Methylisoxazole; Sulfamoylphenyl 422.45 Anticancer (IC50: 8.2 μM)

Key Observations :

  • The imidazo[1,2-c]quinazoline core (target compound and ) is structurally distinct from triazoloquinazolines , which may alter kinase selectivity.
Computational Similarity Analysis

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–65%) to sulfonamide derivatives (e.g., ) and lower similarity (~40%) to triazoloquinazolines . Molecular networking via MS/MS cosine scores () suggests clustering with sulfur-containing heterocycles, though fragmentation patterns differ significantly from sulfamethoxazole analogs .

Bioactivity Correlations

Hierarchical clustering of bioactivity profiles () indicates that compounds with imidazo/triazoloquinazoline cores share similar protein-target interactions (e.g., HDACs, kinases). For example:

  • Triazoloquinazolines inhibit histone deacetylases (HDACs) with IC50 values <10 μM.
  • Sulfonamide derivatives target carbonic anhydrase IX (CA-IX), a marker in hypoxic tumors. The target compound’s methoxy-substituted aryl groups may enhance HDAC8 binding, as seen in aglaithioduline (70% similarity to SAHA, a known HDAC inhibitor) .

Preparation Methods

Copper-Catalyzed Ullmann-Type Cyclization

A copper(I)-mediated Ullmann coupling facilitates the formation of the fused heterocyclic system. As demonstrated in analogous imidazoquinazoline syntheses, the reaction employs:

  • Substrates : 2-Aminoquinazoline derivatives and α-haloketones.
  • Catalyst : Copper(I) iodide (10–20 mol%).
  • Base : Potassium carbonate or cesium carbonate.
  • Solvent : Dimethylformamide (DMF) at 150°C for 2–5 hours.

Mechanistic Insight : The reaction proceeds via a C–N coupling between the quinazoline amine and the α-haloketone, followed by intramolecular cyclization to form the imidazole ring. Yields typically range from 45% to 68%, depending on substituent electronic effects.

Acid-Catalyzed Cyclocondensation

Alternative routes utilize polyphosphoric acid (PPA) or hydrochloric acid to promote cyclization between 2-aminoquinazolines and carbonyl-containing precursors. For example:

  • Conditions : Reflux in toluene with ZnCl₂ (5 mol%).
  • Yield : 52–60% for unsubstituted imidazoquinazolines.

Introduction of the Sulfanyl-Carbamoyl Functional Group

The 5-position sulfanyl-carbamoyl moiety is installed via nucleophilic substitution or thiol-ene chemistry.

Thiolation Using Mercaptoacetamide Derivatives

  • Reagent : [(2,5-Dimethoxyphenyl)carbamoyl]methanethiol (synthesized from 2,5-dimethoxyaniline and mercaptoacetyl chloride).
  • Base : Triethylamine (TEA) in tetrahydrofuran (THF).
  • Reaction Time : 12 hours at 25°C.
  • Yield : 74% (isolated via silica gel chromatography).

Critical Consideration : The thiol group’s nucleophilicity is enhanced by deprotonation with TEA, enabling efficient displacement of leaving groups (e.g., halides) on the quinazoline core.

Side Chain Functionalization: N-[(2-Methoxyphenyl)methyl]propanamide

The propanamide side chain is introduced through a two-step process:

Synthesis of 3-Chloropropanamide Intermediate

  • Substrate : 3-Chloropropionic acid activated with thionyl chloride (SOCl₂).
  • Coupling Agent : N-Hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Amine Component : 2-Methoxybenzylamine.
  • Yield : 89% after recrystallization from ethanol.

Nucleophilic Displacement on the Imidazoquinazoline Core

  • Conditions : Potassium tert-butoxide (t-BuOK) in DMF at 80°C for 6 hours.
  • Monitoring : Reaction progress tracked via thin-layer chromatography (TLC).

Final Coupling and Purification

The propanamide side chain is conjugated to the functionalized imidazoquinazoline core under mild amidation conditions:

Parameter Value Reference
Coupling Reagent HATU (Hexafluorophosphate)
Base N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)
Temperature 25°C, 24 hours
Purification Preparative HPLC (C18 column)
Final Yield 63%

Key Observations :

  • HATU outperforms traditional carbodiimide reagents in minimizing racemization.
  • HPLC purification ensures >98% purity, as confirmed by LC-MS (m/z 642.3 [M+H]⁺).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazole-H), 7.89–6.72 (m, aromatic-H), 4.51 (s, 2H, CH₂S), 3.81 (s, 3H, OCH₃).
  • ¹³C NMR : 172.8 ppm (C=O), 159.2 ppm (quinazoline C-2).

X-ray Crystallography

Single-crystal analysis confirms the cis configuration of the imidazoquinazoline core and the planar geometry of the carbamoyl group.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield Range
Ullmann Cyclization Scalable, fewer byproducts High-temperature conditions 45–68%
Acid-Catalyzed Mild conditions Requires stoichiometric acid 50–60%
Thiolation High regioselectivity Air-sensitive reagents 70–75%

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are proposed to enhance reproducibility and safety during high-temperature cyclization steps. Additionally, enzymatic hydrolysis (e.g., using lipases) may replace harsh acid/base conditions for amide bond cleavage in side-chain modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for higher yields?

  • Answer : Synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the imidazoquinazoline core via cyclization of quinazoline precursors under reflux with acetic anhydride .
  • Step 2 : Introduction of the sulfanyl group using thiol-containing reagents (e.g., thiourea derivatives) in DMF with K₂CO₃ as a base .
  • Step 3 : Amide coupling via HBTU/DMAP-mediated reactions for the propanamide side chain .
    • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, switching from DCM to DMF improved yields by ~20% in analogous compounds .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Answer :

  • 1H/13C NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and carbonyl carbons (δ 165–175 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹, if present) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Q. How can solubility and stability be assessed for in vitro assays?

  • Answer :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. For analogs, solubility ranges from 0.1–5 mg/mL in DMSO .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Look for degradation products (e.g., sulfoxide formation from sulfanyl groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Answer :

  • Case Study : If antiproliferative activity varies between MTT and colony formation assays:
  • Verify assay conditions (e.g., cell density, incubation time).
  • Use orthogonal methods (e.g., Western blot for apoptosis markers like caspase-3) .
  • Statistical Analysis : Apply ANOVA to identify outliers or batch effects. For example, a 15% variance in IC50 values was attributed to DMSO lot variability in a related study .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Answer :

  • Molecular Docking : Target kinases (e.g., EGFR, VEGFR) using AutoDock Vina. The methoxyphenyl groups show π-π stacking in kinase ATP-binding pockets (ΔG ≈ -9.2 kcal/mol in analogs) .
  • MD Simulations : Simulate binding stability over 100 ns; RMSD >2 Å suggests weak target engagement .
  • SAR Studies : Modify substituents (e.g., replace 2,5-dimethoxyphenyl with 3,4-dimethoxy) to test activity cliffs .

Q. What experimental approaches validate the compound’s reactivity in functional group transformations?

  • Answer :

  • Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to convert sulfanyl to sulfone. Monitor via TLC (Rf drop from 0.5 to 0.3 in ethyl acetate/hexane) .
  • Reduction : Use NaBH4/NiCl₂ to reduce the 3-oxo group to hydroxyl; confirm by loss of C=O IR peak .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to modify the quinazoline ring (Pd(PPh₃)₄, 80°C, 12 h) .

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